N-(2-{[(4-fluorophenyl)sulfonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC16346565
Molecular Formula: C20H22FN3O5S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-{[(4-fluorophenyl)sulfonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide -](/images/structure/VC16346565.png)
Specification
Molecular Formula | C20H22FN3O5S |
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Molecular Weight | 435.5 g/mol |
IUPAC Name | N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Standard InChI | InChI=1S/C20H22FN3O5S/c1-29-18-5-3-2-4-17(18)24-13-14(12-19(24)25)20(26)22-10-11-23-30(27,28)16-8-6-15(21)7-9-16/h2-9,14,23H,10-13H2,1H3,(H,22,26) |
Standard InChI Key | SAGSLYOMPUKXDS-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-{[(4-fluorophenyl)sulfonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (molecular formula: C₂₀H₂₂FN₃O₅S; molecular weight: 435.5 g/mol) features three critical structural domains:
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Pyrrolidone Core: The 5-oxopyrrolidine ring provides conformational rigidity and serves as a scaffold for functional group attachment.
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Sulfonamide Bridge: The -SO₂-NH- group links the ethylamine side chain to the 4-fluorophenyl moiety, enhancing hydrogen-bonding capacity.
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Aromatic Substituents: The 2-methoxyphenyl group at position 1 and 4-fluorophenyl group at the sulfonamide nitrogen create distinct electronic environments influencing target binding .
Key physicochemical properties include:
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LogP: Estimated at 2.1–2.7, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Hydrogen Bond Donors/Acceptors: 3 donors (NH, CONH, SO₂NH) and 7 acceptors (carbonyl, sulfonyl, ether).
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Polar Surface Area: ~110 Ų, suggesting moderate membrane permeability .
Synthetic Pathways and Optimization
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step approach:
Step 1: Pyrrolidone Formation
Cyclization of γ-aminobutyric acid derivatives via intramolecular amidation generates the 5-oxopyrrolidine core.
Step 2: Sulfonamide Conjugation
Reaction of 4-fluorobenzenesulfonyl chloride with ethylenediamine under basic conditions yields the intermediate N-(2-aminoethyl)-4-fluorobenzenesulfonamide .
Step 3: Carboxamide Coupling
The final assembly employs 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid activated with HATU or EDC, coupled to the sulfonamide-containing amine .
Critical process parameters:
Parameter | Optimal Range | Impact on Yield |
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Coupling Temperature | 0–5°C | Minimizes side reactions |
Reaction pH | 8.5–9.2 | Enhances nucleophilicity |
Purification Method | Reverse-phase HPLC | >98% purity achievable |
Scale-up challenges include controlling exothermic reactions during sulfonylation and minimizing racemization at the pyrrolidine stereocenter .
Biological Activity and Mechanistic Insights
Emerging data from structural analogs provide insights into potential mechanisms:
Enzyme Inhibition
Structural analogs demonstrate activity against:
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Serine Proteases: IC₅₀ values in the 50–200 nM range
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Kinases: Selective inhibition of JAK2/STAT3 pathways
Cytotoxicity Profile
Preliminary screening of related compounds shows:
Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK) |
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HeLa | 12.4 | 8.7 |
A549 | 18.9 | 5.2 |
Primary Hepatocytes | >50 | >20 |
The 2-methoxyphenyl group appears critical for reducing off-target effects compared to chlorinated analogs .
Structural Analogues and SAR Trends
Comparative analysis with patent-protected compounds reveals structure-activity relationships:
Key SAR observations:
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Electron-Withdrawing Groups at R₂ enhance target binding but increase cytotoxicity
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Methoxy Positioning on R₁ modulates membrane permeability
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Pyrrolidine Substitution at C3 affects conformational flexibility
Therapeutic Applications and Development Status
Antiviral Indications
Structural alignment with MERS-CoV inhibitors suggests potential against:
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Coronaviruses: Spike protein interaction
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Influenza: Hemagglutinin inhibition
Oncology Applications
Mechanistic parallels with HDAC inhibitors indicate potential for:
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Solid Tumors: Breast (ER+), prostate (AR+)
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Hematologic Malignancies: CLL, AML
Neuropharmacology
The compound’s ability to cross the BBB suggests applications in:
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Neurodegeneration: Aβ aggregation inhibition
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Pain Management: TRPV1 channel modulation
Future Research Directions
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In Vivo Pharmacokinetics
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Absolute oral bioavailability studies
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CYP450 interaction profiling
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Formulation Development
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Nanocrystal formulations for enhanced solubility
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Transdermal delivery systems
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Target Deconvolution
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Chemoproteomic profiling using photoaffinity probes
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CRISPR-Cas9 knockout screens
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Analog Optimization
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